2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid is a chemical compound with the molecular formula CHFO and a molecular weight of 260.26 g/mol. It features a fluorobenzyl ether group attached to a phenylacetic acid backbone, which enhances its potential for various biological activities. This compound is classified under the category of phenylacetic acids, which are known for their diverse applications in pharmaceuticals and chemical synthesis.
The compound is synthesized through various chemical reactions involving fluorinated aromatic compounds. It falls under the broader classification of organic compounds that are utilized in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other therapeutic areas.
The synthesis of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid typically involves several steps:
The molecular structure of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid consists of:
Key structural data includes:
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid can participate in various chemical reactions:
The mechanism of action for compounds like 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid include:
Chemical properties include:
Relevant data from studies indicate that its stability profile is favorable for pharmaceutical applications.
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid has potential applications in various scientific fields:
The retrosynthetic deconstruction of 2-(3-((3-fluorobenzyl)oxy)phenyl)acetic acid (CAS 902836-26-4) reveals two primary disconnections: (1) the benzyl ether linkage and (2) the acetic acid side chain. The core scaffold (C₁₅H₁₃FO₃, MW 260.26 g/mol) dissects into 3-hydroxy phenylacetic acid and 3-fluorobenzyl bromide/chloride as key precursors [1] [4]. Alternative routes involve hydrolysis of cyanide intermediates, analogous to classical phenylacetic acid synthesis where benzyl cyanide undergoes acidic hydrolysis (H₂SO₄/H₂O, reflux) [7]. A critical intermediate is 3-(benzyloxy)benzyl cyanide, whose purity (>95%) directly impacts final product yield [2] [6].
Table 1: Key Intermediates for Scaffold Assembly
Intermediate | CAS Number | Role | Purity Threshold |
---|---|---|---|
3-Hydroxyphenylacetic acid | 621-37-4 | Aromatic core | >97% |
3-Fluorobenzyl bromide | 456-49-5 | Ether formation | >95% |
2-(3-Hydroxyphenyl)acetonitrile | 18725-52-9 | Cyanide precursor | >90% |
The optimal route employs 3-hydroxyphenylacetic acid due to fewer side reactions versus cyanide pathways. Impurity profiling shows that residual solvents (DCM, toluene) must be controlled below 500 ppm to facilitate crystallization [4] [6].
Benzyl ether formation between electron-deficient fluoroaromatics and phenolic components requires precise optimization. Traditional Williamson ether synthesis (K₂CO₃/DMF, 80°C) yields 70-75% of the target compound but suffers from O-alkylation byproducts [4]. Phase-transfer catalysis (PTC) with tetrabutylammonium bromide (10 mol%) in biphasic toluene/H₂O increases selectivity to 89% by minimizing polyalkylation [6].
Copper-catalyzed methods using Cu₂O (5 mol%) enable coupling at 60°C with 93% yield by activating the 3-fluorobenzyl halide in situ [6]. This method tolerates the carboxylic acid functionality without protection, streamlining synthesis:
Optimized Protocol: 1. Charge 3-hydroxyphenylacetic acid (1.0 eq), 3-fluorobenzyl bromide (1.05 eq), Cu₂O (0.05 eq) 2. Dissolve in anhydrous acetonitrile 3. Add K₃PO₄ (2.0 eq) 4. Heat at 60°C for 8 h under N₂ 5. Isolate via acidification (pH 2) and recrystallization (EtOAc/hexane)
Table 2: Ether Formation Method Comparison
Method | Catalyst | Temperature | Yield | Byproducts |
---|---|---|---|---|
Williamson ether | None | 80°C | 75% | Di-alkylated species (15%) |
Phase-transfer | TBAB | 40°C | 89% | Hydrolyzed bromide (<5%) |
Copper-catalyzed | Cu₂O | 60°C | 93% | None detectable |
Although the core compound lacks chiral centers, its bioactive analogs require enantioselective synthesis. α-Substituted derivatives (e.g., 2-amino-3-(3-(3-fluorobenzyloxy)phenyl)propanoic acid) are synthesized via asymmetric hydrogenation. Chiral auxiliaries like (R)-Dipamp-Ru complexes achieve 92% ee in reducing enamide precursors [8]. Resolution techniques using L-(+)-tartaric acid separate diastereomeric salts of racemic α-methyl analogs, yielding enantiopure (>98% ee) material after recrystallization [6].
Critical to stereointegrity is avoiding racemization during ester hydrolysis. Standard NaOH conditions (20°C, 2h) preserve configuration, while elevated temperatures (>40°C) cause significant epimerization [8].
Late-stage modifications focus on three regions: (1) carboxylic acid bioisosteres, (2) fluorobenzyl substitutions, and (3) phenolic ring diversification. Amide coupling (EDC/HOBt) with aryl amines yields potent derivatives, exemplified by 2-(3-((3-fluorobenzyl)oxy)phenyl)acetamide, showing enhanced metabolic stability [1]. Esterification (MeI/K₂CO₃) produces methyl esters for prodrug applications [6].
Table 3: Late-Stage Functionalization Outcomes
Modification | Reagent | Product | Yield | Application |
---|---|---|---|---|
Amide formation | EDC, HOBt, morpholine | Morpholinamide | 85% | Enhanced solubility |
Ether diversification | 4-Fluorobenzyl bromide | Bis-fluorinated analog | 78% | SAR studies |
Halogenation | NBS, AIBN | 5-Bromo derivative | 70% | Suzuki coupling precursor |
Electrophilic aromatic bromination (N-bromosuccinimide, 0°C) selectively targets the para-position relative to the ether linkage, enabling cross-coupling libraries [6]. Computational modeling confirms that 4-fluorobenzyl substitution boosts target binding affinity by 15% versus 3-fluorinated analogs [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1